5-Amino-N-isopropyl-1-phenyl-1H-pyrazole-4-carboxamide

Fragment-Based Drug Discovery RIP2 Kinase Structural Biology

5-Amino-N-isopropyl-1-phenyl-1H-pyrazole-4-carboxamide (CAS 117544-96-4) is a member of the phenylpyrazole class, characterized by a pyrazole core with 5-amino, N-isopropylcarboxamide, and N1-phenyl substitution. Its primary documented role is as a validated fragment hit against Receptor-Interacting Protein 2 (RIP2) kinase.

Molecular Formula C13H16N4O
Molecular Weight 244.29 g/mol
Cat. No. B11809569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-N-isopropyl-1-phenyl-1H-pyrazole-4-carboxamide
Molecular FormulaC13H16N4O
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N
InChIInChI=1S/C13H16N4O/c1-9(2)16-13(18)11-8-15-17(12(11)14)10-6-4-3-5-7-10/h3-9H,14H2,1-2H3,(H,16,18)
InChIKeyDMNCFBCPCOZMSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-N-isopropyl-1-phenyl-1H-pyrazole-4-carboxamide: A Validated Fragment Hit for RIP2 Kinase Drug Discovery


5-Amino-N-isopropyl-1-phenyl-1H-pyrazole-4-carboxamide (CAS 117544-96-4) is a member of the phenylpyrazole class, characterized by a pyrazole core with 5-amino, N-isopropylcarboxamide, and N1-phenyl substitution. Its primary documented role is as a validated fragment hit against Receptor-Interacting Protein 2 (RIP2) kinase [1]. An X-ray co-crystal structure (PDB 6SZE, resolution 2.94 Å) confirms its binding to the RIP2 kinase catalytic domain, revealing critical hinge-binding interactions mediated by the C4-carboxamide and gatekeeper-side-chain engagement via the C5 amine [2]. This structural information provides a rational basis for fragment evolution and distinguishes it from non-kinase-targeted pyrazole building blocks.

Why Generic Phenylpyrazole-4-carboxamides Cannot Replace 5-Amino-N-isopropyl-1-phenyl-1H-pyrazole-4-carboxamide in RIP2-Focused Research


The 5-aminopyrazole-4-carboxamide scaffold is a versatile building block in heterocyclic synthesis, used to create diverse polyfunctionalized compounds with broad pharmacological interest [1]. However, simple substitution with unsubstituted amide analogs (e.g., 5-amino-1-phenyl-1H-pyrazole-4-carboxamide, CAS 50427-77-5) eliminates the N-isopropyl moiety that is critical for target engagement in a RIP2 fragment-based drug discovery (FBDD) context. The N-isopropyl group is predicted to contribute to hydrophobic interactions and influence the binding pose in the kinase back pocket. Direct X-ray evidence of the N-isopropyl analog bound to RIP2 (PDB 6SZE) provides structurally-validated differentiation that generic, commercially available 5-aminopyrazole-4-carboxamide building blocks lack [2].

Quantitative Differentiation of 5-Amino-N-isopropyl-1-phenyl-1H-pyrazole-4-carboxamide: Comparator-Based Evidence


Structural Validation of Kinase Binding Pose via X-ray Crystallography

The N-isopropyl analog was co-crystallized with the RIP2 kinase catalytic domain, providing atomic-level validation of its binding mode. In the published structure (PDB 6SZE), the compound's C4-carboxamide forms two hinge hydrogen bonds, while the C5 amine interacts with the gatekeeper side-chain [1]. This validated binding pose is not available for the unsubstituted primary amide analog (5-amino-1-phenyl-1H-pyrazole-4-carboxamide), for which no equivalent kinase co-crystal structure has been deposited, preventing its use in structure-guided design without additional validation.

Fragment-Based Drug Discovery RIP2 Kinase Structural Biology

RIP2 Kinase Biochemical Affinity: Fragment Hit Status

The target compound is reported as a validated fragment hit from a GSK kinase-directed fragment library. The screen of ~1000 fragments identified 49 initial hits via fluorescence polarization (2.5–500 µM), of which 30 were confirmed by thermal melt shift assay, and 27 progressed to crystallography yielding 20 co-crystal structures [1]. The pyrazolocarboxamide series, including the N-isopropyl analog, was among the five fragment clusters selected for hit-to-lead chemistry based on confirmed binding and detailed structural characterization [1]. Comparative affinity data for the exact compound is not publicly disclosed, but progression through a rigorous fragment triage cascade distinguishes it from non-validated pyrazole carboxamide analogs.

Kinase Inhibition Fragment Screening RIP2

Predicted Physicochemical Differentiation from Primary Amide Analog

The N-isopropyl substitution on the carboxamide differentiates the target compound from the primary amide analog by increasing lipophilicity and modulating hydrogen-bonding character. The primary amide analog (CAS 50427-77-5) has two hydrogen bond donors (NH2), whereas the N-isopropyl analog has one (NH), altering its solubility and membrane permeability profile. Systematic SAR studies in the pyrazolocarboxamide series demonstrate that N-substitution on the carboxamide influences both biochemical affinity and whole-blood activity in evolved lead compounds [1]. While the exact logD and solubility data for the target compound are not publicly accessible, the N-isopropyl group is expected to enhance passive permeability, a critical advantage for cellular and in vivo applications.

Physicochemical Properties Lipophilicity Fragment Optimization

Chemical Identity and Scaffold Availability: Procurement-Ready CAS Registry Differentiation

The target compound is indexed under CAS 117544-96-4 with a molecular weight of 244.29 g/mol (C13H16N4O), providing unambiguous chemical identity for procurement . In contrast, the primary amide analog is registered as CAS 50427-77-5 (MW 202.21 g/mol, C10H10N4O) [1]. This distinction is critical for fragment library acquisition: the N-isopropyl analog is specifically cited in the GSK fragment-based drug discovery publication as part of a series that led to potent, selective RIP2 inhibitors with whole-blood activity, whereas the unsubstituted amide is primarily documented as a general heterocyclic synthesis building block [2]. Procuring the correct CAS-indexed compound ensures alignment with published kinase inhibitor campaigns, preserving synthetic and biological reproducibility.

Chemical Procurement CAS Registry Fragment Library

Optimal Research and Procurement Scenarios for 5-Amino-N-isopropyl-1-phenyl-1H-pyrazole-4-carboxamide


Fragment-Based Lead Discovery for RIP2 Kinase Inflammatory Disease Targets

Use this N-isopropylphenylpyrazole-4-carboxamide as a pre-validated, crystallographically characterized fragment start point for RIP2 inhibitor programs. The co-crystal structure (PDB 6SZE) directly informs structure-based design, and the compound's progression through the GSK fragment triage cascade reduces hit validation overhead [1].

Structure-Activity Relationship Campaigns on Pyrazolocarboxamide Hinge Binders

Employ the compound for systematic SAR exploration around the N-isopropyl group to modulate RIP2 affinity and selectivity. Published SAR trends indicate that N-substitution impacts both biochemical and cellular activity, making this compound a suitable scaffold for optimizing whole-blood potency against ALK5, VEGFR2, and LCK off-targets [1].

Chemical Probe Synthesis for NOD1/NOD2 Innate Immunity Pathway Investigation

Leverage this compound as a precursor for chemical probes targeting the NOD-RIP2 signaling axis, which is implicated in inflammatory bowel disease, asthma, and Blau syndrome. Its validated RIP2 binding and established synthetic versatility via the C4-carboxamide and C5-amine functionalities enable rapid generation of tool compounds for target engagement studies [1].

Procurement of Kinase-Focused Fragment Libraries with Documented Structural Biology Ancestry

For core facility or CRO fragment library assembly, source this compound (CAS 117544-96-4) to include a structurally annotated, kinase hinge-binding fragment with a defined binding mode. This adds immediate value to screening collections by providing purchasable co-crystal-derived start points, differentiating it from generic, structurally uncharacterized phenylpyrazole building blocks [1][2].

Quote Request

Request a Quote for 5-Amino-N-isopropyl-1-phenyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.